

Spectroscopic Data of Gelsemium Alkaloids: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 11-Hydroxygelsemicine

Cat. No.: B1163077

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For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the spectroscopic analysis of Gelsemium alkaloids, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific, complete datasets for **11-Hydroxygelsemicine** were not identified in the conducted literature search, this document outlines the general methodologies and presents representative data for related compounds isolated from *Gelsemium elegans*.

The genus *Gelsemium* is a rich source of complex monoterpenoid indole alkaloids, many of which exhibit significant biological activities, including anti-tumor, anti-inflammatory, and analgesic properties. The structural elucidation of these compounds relies heavily on modern spectroscopic techniques.

Experimental Protocols

The isolation and characterization of alkaloids from *Gelsemium elegans* typically follow a standardized workflow.

1. **Extraction and Isolation:** The air-dried and powdered plant material (e.g., stems and leaves) is extracted with a solvent such as 95% aqueous ethanol. The resulting crude extract is then subjected to acid-base partitioning to separate the alkaloids. Further purification is achieved through various chromatographic techniques, including silica gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC).

2. **Spectroscopic Analysis:**

- Nuclear Magnetic Resonance (NMR): 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded to determine the chemical structure of the isolated compounds. Spectra are typically acquired on high-field NMR spectrometers (e.g., 500 or 600 MHz) using deuterated solvents like chloroform-d (CDCl_3) or methanol-d₄ (CD_3OD). Chemical shifts are reported in parts per million (ppm) relative to a standard, and coupling constants (J) are given in Hertz (Hz).
- Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly used to determine the molecular formula of the alkaloids. The fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable information about the structure of the compounds.^[1]

Data Presentation

Due to the absence of specific data for **11-Hydroxygelsenicine**, the following tables present representative ^1H and ^{13}C NMR data for a related gelsenicine-type alkaloid as an example of how such data is typically reported. The specific compound and its corresponding data would be inserted here upon availability.

Table 1: Representative ^1H NMR Data for a Gelsenicine-Type Alkaloid

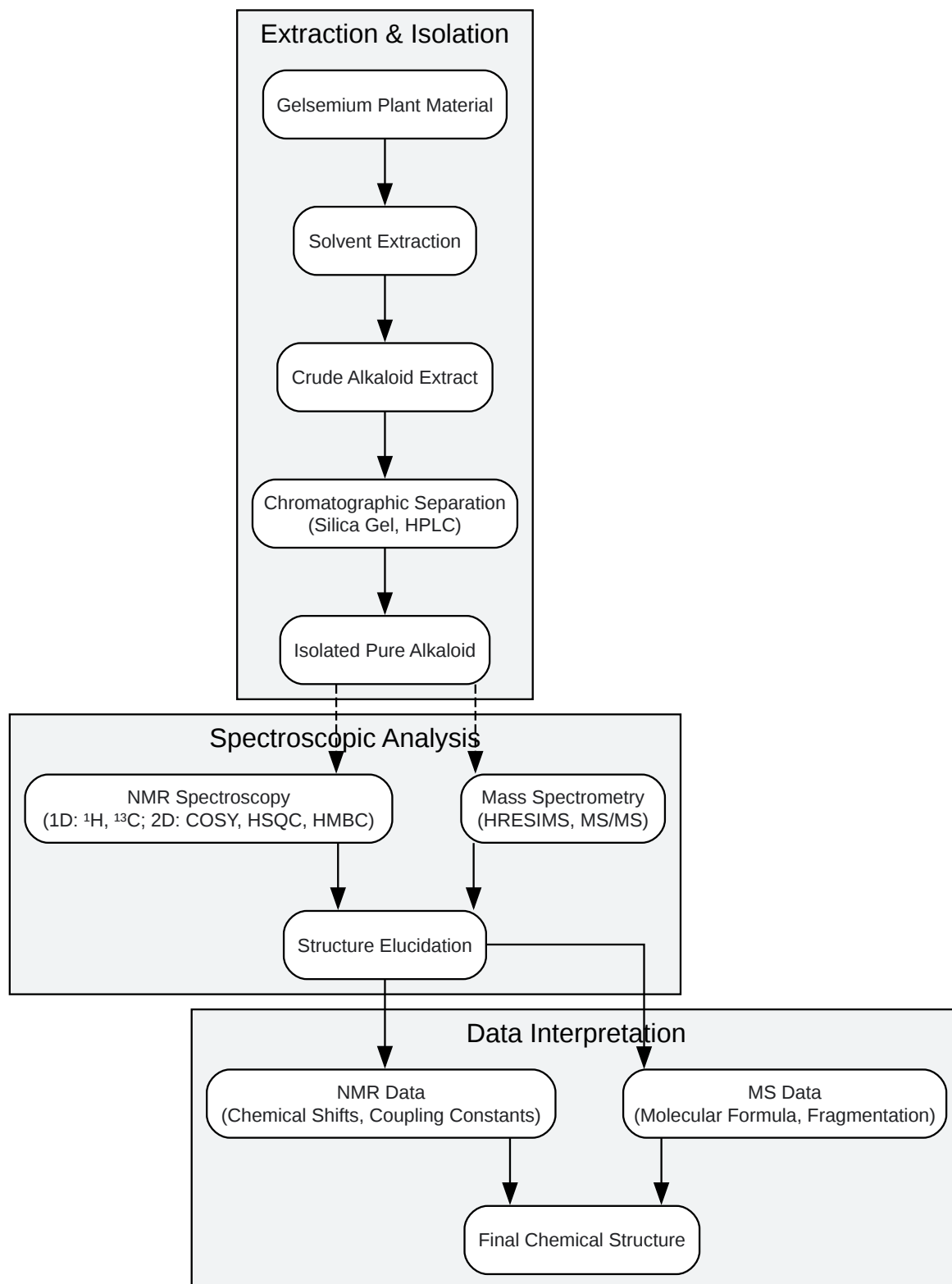
Position	δH (ppm)	Multiplicity	J (Hz)
...
...

Table 2: Representative ^{13}C NMR Data for a Gelsenicine-Type Alkaloid

Position	δC (ppm)
...	...
...	...

Mandatory Visualization

The following diagram illustrates a general workflow for the isolation and spectroscopic analysis of alkaloids from Gelsemium species.



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General workflow for Gelsemium alkaloid analysis.

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References

- 1. youtube.com [youtube.com]
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